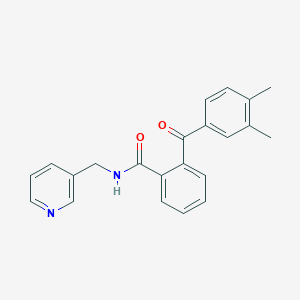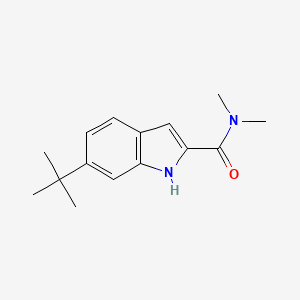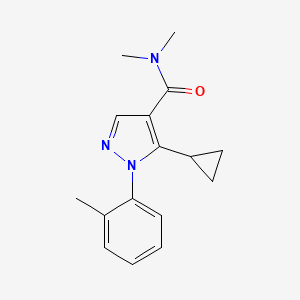
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, inflammation, and immune function. Specifically, 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide binds to the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of these processes.
Biochemical and Physiological Effects:
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and inhibition of cancer cell growth. It has also been shown to affect neurotransmitter release and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its effects can be difficult to interpret due to the complex nature of the system and the potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide and the endocannabinoid system. One area of interest is the development of more selective CB1 and CB2 receptor agonists and antagonists, which could have therapeutic applications in a variety of conditions. Another area of interest is the role of the endocannabinoid system in regulating appetite and metabolism, which could have implications for the treatment of obesity and related disorders. Finally, there is a growing interest in the use of cannabinoids for the treatment of psychiatric disorders such as anxiety and depression, and 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide may be a useful tool for studying these conditions.
Métodos De Síntesis
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide is synthesized by the reaction of cyclopropylmethylamine with 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models, and has also been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-4-5-7-14(11)19-15(12-8-9-12)13(10-17-19)16(20)18(2)3/h4-7,10,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKLLZNTRBDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N(C)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


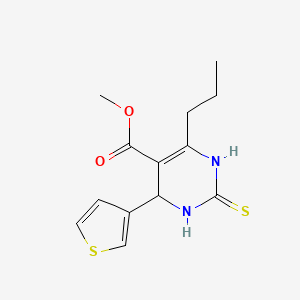
![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)
![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
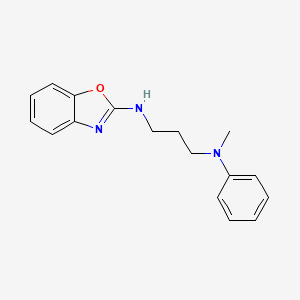
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)
![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)
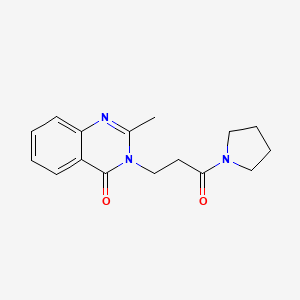
![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
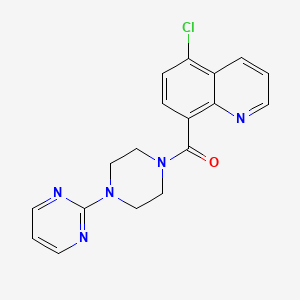
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7496179.png)
